3-Azido-1,1,2,2-tetrafluoropropane
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Overview
Description
3-Azido-1,1,2,2-tetrafluoropropane is a fluoroalkyl azide reagent known for its high reactivity and versatility in various chemical reactions. This compound, with the molecular formula C3H3F4N3, is particularly notable for its use in copper-catalyzed azide-alkyne cycloaddition (click reaction), which has significant applications in organic synthesis and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1,1,2,2-tetrafluoropropane typically involves the reaction of 2,2,3,3-tetrafluoropropanol with sodium azide in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired azide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Azido-1,1,2,2-tetrafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups in organic molecules.
Reduction Reactions: The azide group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The compound is highly reactive in 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (click reaction), forming 1,2,3-triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Primary Amines: Formed from the reduction of the azide group.
1,2,3-Triazoles: Formed from the cycloaddition reaction with alkynes.
Scientific Research Applications
3-Azido-1,1,2,2-tetrafluoropropane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-1,1,2,2-tetrafluoropropane primarily involves its reactivity as an azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In cycloaddition reactions, the azide group reacts with alkynes to form 1,2,3-triazoles, a process facilitated by copper(I) catalysts . The formation of triazoles is highly regioselective and efficient, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl acrylate: Another fluorinated compound used in polymer synthesis and surface modification.
4-(2,2,3,3-Tetrafluoropropyl)morpholine: Used as an intermediate in the production of medicaments for cardiovascular disorders.
Uniqueness
3-Azido-1,1,2,2-tetrafluoropropane is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in click chemistry and form stable triazole rings sets it apart from other fluorinated compounds. Additionally, its applications in bioconjugation and material sciences highlight its importance in both research and industrial settings .
Properties
IUPAC Name |
3-azido-1,1,2,2-tetrafluoropropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F4N3/c4-2(5)3(6,7)1-9-10-8/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMWKAMPYXSCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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